molecular formula C20H22N4O3S B6477569 N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 2640972-16-1

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6477569
CAS No.: 2640972-16-1
M. Wt: 398.5 g/mol
InChI Key: UTRHHWPMEZUSKH-UHFFFAOYSA-N
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Description

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a sulfamoyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: This step involves the coupling of the pyrazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the sulfamoyl group: This is typically done through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Scientific Research Applications

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(phenylsulfamoyl)phenyl]acetamide
  • N-[4-(sulfamoyl)phenyl]acetamide
  • N-[4-(1H-pyrazol-5-yl)phenyl]acetamide

Uniqueness

N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide is unique due to the presence of both the pyrazole ring and the sulfamoyl group, which confer specific chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15(25)23-18-7-9-19(10-8-18)28(26,27)22-14-11-16-3-5-17(6-4-16)20-12-13-21-24(20)2/h3-10,12-13,22H,11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRHHWPMEZUSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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